2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide is a novel compound that belongs to the coumarin family. This compound has garnered attention due to its potent anticancer activities. It is also known by its CAS number 953969-56-7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the chromene core: : This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.
Introduction of the morpholine group: : The morpholine ring is introduced via nucleophilic substitution reactions.
Coupling with the carboxamide group: : The final step involves the reaction of the chromene core with the appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Amines, alcohols, and halides.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted chromenes.
Scientific Research Applications
2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It is used in biological studies to understand the mechanisms of action of coumarin derivatives.
Medicine: : It exhibits potent anticancer activities and is being researched for its potential use in cancer therapy.
Industry: : It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through the following mechanism:
Molecular Targets: : It targets specific enzymes and receptors involved in cancer cell proliferation.
Pathways Involved: : It interferes with the signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
2-oxo-N-(2-(2-phenylmorpholino)ethyl)-2H-chromene-3-carboxamide is unique due to its potent anticancer properties. Similar compounds include:
Coumarin: : A natural compound with various biological activities.
Chromene derivatives: : Other derivatives of chromene that exhibit different biological activities.
Properties
IUPAC Name |
2-oxo-N-[2-(2-phenylmorpholin-4-yl)ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-21(18-14-17-8-4-5-9-19(17)28-22(18)26)23-10-11-24-12-13-27-20(15-24)16-6-2-1-3-7-16/h1-9,14,20H,10-13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIKKLTYPYPOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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